

Navigating the Landscape of Tetrahydrothiophene Acetic Acid Derivatives: A Technical Overview

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Compound of Interest

Compound Name: 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid

Cat. No.: B1297313

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While a specific CAS number for **2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid** is not readily available in public databases, this technical guide provides an in-depth overview of its structural class, which holds significant interest for researchers, scientists, and drug development professionals. This document will explore the synthesis, potential applications, and biological significance of closely related sulfolane and thiophene acetic acid derivatives, offering valuable insights into this compound family.

The core structure, a saturated thiophene ring with an oxidized sulfur (a sulfone) and an acetic acid side chain, positions this molecule as a potential building block in medicinal chemistry. The sulfolane (tetrahydrothiophene 1,1-dioxide) moiety is a polar aprotic solvent and has been incorporated into various biologically active molecules.^[1] Thiophene-based compounds, including those with acetic acid groups, are recognized for their therapeutic potential, notably as anti-inflammatory agents.^[2]

Physicochemical Properties and Synthesis of Related Compounds

Quantitative data for direct analogs of **2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid** is limited. However, analysis of structurally similar compounds provides a foundational understanding of their physicochemical properties.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Key Properties
2-(1,1-dioxidotetrahydrothiophen-2-yl)acetic acid	1781610-08-9	C6H10O4S	178.2	Purity: ≥98%
(1,1-dioxo-tetrahydro-thiophen-3-yl)-acetic acid 2,4-dichloro-phenyl ester	883791-70-6	C12H12Cl2O4S	-	Ester derivative
Thiophene-3-acetic acid	6964-21-2	C6H6O2S	142.18	White solid, Melting Point: 79–80 °C[3]
2-Thiopheneacetic acid	1918-77-0	C6H6O2S	142.18	Allergen, monocarboxylic acid
Sulfolane	126-33-0	(CH2)4SO2	-	Colorless liquid, polar aprotic solvent, miscible with water[1]

Experimental Protocols: Synthesis of Thiophene Acetic Acid Derivatives

While a specific protocol for the target compound is unavailable, a general approach to synthesizing thiophene acetic acids can be extrapolated from existing literature. One common method involves the hydrolysis of a corresponding ester or nitrile. For instance, the synthesis of 2-thiophene acetic acid can be achieved through the hydrolysis of 2-thiophene acetonitrile.[4] Another approach involves the acylation of thiophene followed by rearrangement and hydrolysis.[5]

A general synthetic workflow is outlined below:



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A generalized synthetic workflow for thiophene acetic acids.

Biological Activity and Drug Development Potential

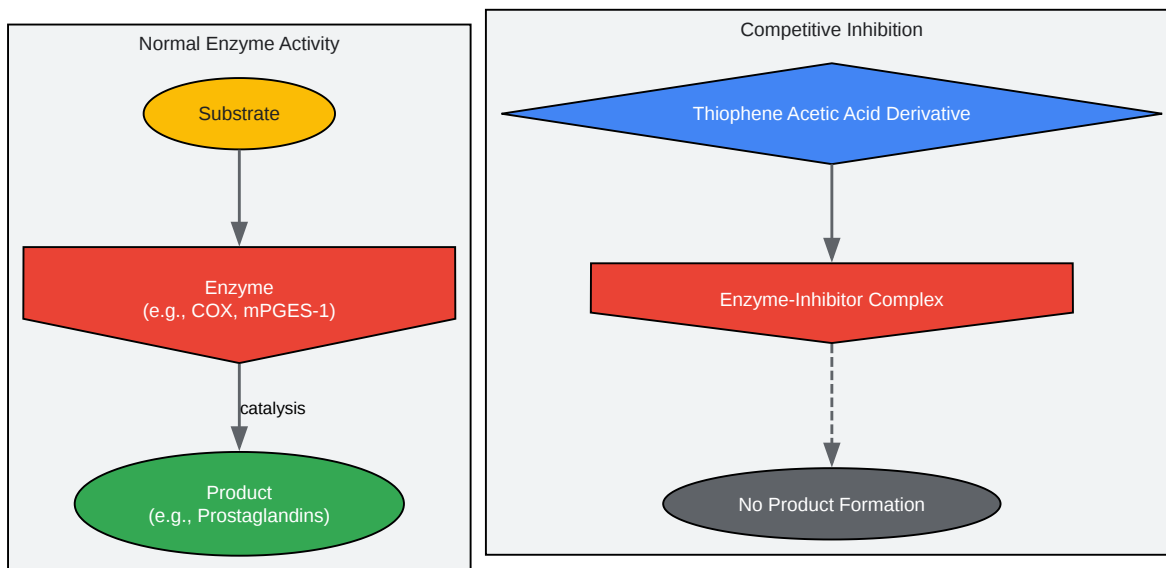
The sulfone moiety and the thiophene ring are present in numerous biologically active compounds, suggesting potential therapeutic applications for **2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid** and its analogs.

Anti-inflammatory and Anticancer Activity: Thiophene derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[2] For example, 2-(thiophen-2-yl)acetic acid has been identified as a suitable chemical platform for developing inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a target in both cancer and inflammation therapy.[6] Sulfone derivatives have also been investigated for their anti-inflammatory and tumor cell growth inhibitory activities.[7]

Other Biological Activities: Derivatives of sulfolane have shown a range of biological effects, including acting as H1 receptor antagonists and exhibiting analgesic and antipsychotic properties.[8] Furthermore, the thiophene ring is a structural alert in drug design, as its metabolism can lead to reactive metabolites. However, this does not inherently predict toxicity, as metabolic pathways and detoxification mechanisms play a crucial role.[9]

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by **2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid** are yet to be elucidated. However, based on the activities of related compounds, a likely mechanism of action involves enzyme inhibition. The general process of competitive enzyme inhibition is depicted below.



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Competitive inhibition of an enzyme by a thiophene derivative.

Future Directions

The class of **2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid** and its derivatives represents a promising area for further research. Future studies should focus on:

- **Definitive Synthesis and Characterization:** Establishing a reliable synthetic route and fully characterizing the physicochemical properties of the title compound.
- **Biological Screening:** Conducting comprehensive in vitro and in vivo studies to determine its biological activity profile, including anti-inflammatory, anticancer, and other potential therapeutic effects.
- **Structure-Activity Relationship (SAR) Studies:** Synthesizing and evaluating a library of analogs to understand the relationship between chemical structure and biological activity, which can guide the design of more potent and selective compounds.

In conclusion, while specific data on **2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid** is sparse, the broader family of sulfolane and thiophene acetic acid derivatives demonstrates

significant potential in drug discovery and development. This guide serves as a foundational resource to stimulate and inform future research into this intriguing class of molecules.

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